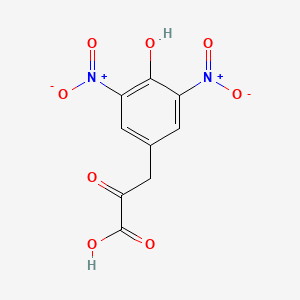

3,5-Dinitro-4-hydroxyphenylpyruvic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dinitro-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,5-dinitro-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid, a member of phenols and a C-nitro compound. It derives from a pyruvic acid and a 2,6-dinitrophenol.

Applications De Recherche Scientifique

Role in Tyrosine Catabolism

Tyrosinemia Disorders

3,5-Dinitro-4-hydroxyphenylpyruvic acid is closely associated with the enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD), which is crucial for the catabolism of tyrosine. Mutations in the HPD gene can lead to tyrosinemia type III, an autosomal recessive disorder characterized by elevated levels of tyrosine and its derivatives in the blood and urine. This condition can result in severe metabolic disturbances and requires careful management to prevent complications such as liver dysfunction.

The biochemical pathway involving this compound is essential for converting 4-hydroxyphenylpyruvic acid to homogentisic acid, a critical step in tyrosine metabolism. The dysfunction of this pathway due to HPD deficiency leads to the accumulation of toxic metabolites, emphasizing the importance of this compound in understanding and potentially treating these disorders.

Implications in Biochemical Analysis

Biomarker Studies

The determination of related compounds like 3-methoxy-4-hydroxyphenylpyruvic acid through advanced analytical techniques such as gas chromatography/mass spectrometry highlights the relevance of this compound in clinical diagnostics. These methods enable researchers to analyze metabolite excretion patterns in conditions such as neuroblastoma and Parkinson's disease treated with L-DOPA, thereby providing insights into disease mechanisms and therapeutic responses .

Genetic Studies and Disease Models

Genetic Research

Research into the HPD gene structure has shed light on various genetic disorders associated with tyrosine metabolism. The human HPD gene spans over 30 kb and consists of 14 exons, primarily expressed in the liver. Understanding its regulation and mutations can help elucidate hereditary tyrosinemia type III's genetic basis. Such studies are vital for developing targeted therapies and genetic counseling strategies for affected families .

Potential Therapeutic Applications

Pharmacological Research

There is ongoing research into the potential pharmacological applications of this compound as a therapeutic agent. Its role in modulating metabolic pathways suggests that it could be explored for treating metabolic disorders linked to tyrosine metabolism. Additionally, its structural properties may be leveraged for developing new drugs targeting similar biochemical pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Tyrosinemia Disorders | Involved in metabolic pathways affected by HPD deficiency; crucial for understanding tyrosine catabolism. |

| Biochemical Analysis | Used as a reference compound in metabolite profiling for diseases like neuroblastoma and Parkinson's disease. |

| Genetic Studies | Provides insights into genetic disorders related to tyrosine metabolism; aids in understanding HPD gene mutations. |

| Therapeutic Potential | Investigated for potential use in treating metabolic disorders; may lead to new drug developments. |

Propriétés

Formule moléculaire |

C9H6N2O8 |

|---|---|

Poids moléculaire |

270.15 g/mol |

Nom IUPAC |

3-(4-hydroxy-3,5-dinitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6N2O8/c12-7(9(14)15)3-4-1-5(10(16)17)8(13)6(2-4)11(18)19/h1-2,13H,3H2,(H,14,15) |

Clé InChI |

AIXYOVZVCBPJAR-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |

SMILES canonique |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.